molecular formula C11H17NO3 B1438021 N-Boc-2-methyl-2,3-dihydro-4-pyridone CAS No. 362704-44-7

N-Boc-2-methyl-2,3-dihydro-4-pyridone

Cat. No. B1438021
CAS RN: 362704-44-7
M. Wt: 211.26 g/mol
InChI Key: VFVRJHBRAWHZHL-UHFFFAOYSA-N
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Description

N-Boc-2-methyl-2,3-dihydro-4-pyridone, also known as 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole, is a heterocyclic compound with the empirical formula C9H15NO2. It is a versatile chemical building block that finds applications in scientific research. Its unique structure enables the synthesis of diverse compounds, making it invaluable in drug discovery and organic synthesis .


Synthesis Analysis

    Multicomponent Synthesis : Mehrparvar et al. reported a novel multicomponent reaction for the synthesis of 2-pyridone-3-carboxylic acid derivatives. This three-component reaction involved 3-formylchromones, Meldrum’s acid, and primary amines in water . Metal-Catalyzed Cross-Coupling : Cantrell Jr. et al. examined the π-deficient 2-fluoro pyridine system as a substrate. They successfully obtained 2-pyridone through a metal-catalyzed reaction . Microwave-Assisted Palladium-Catalyzed Reaction : Heo and co-workers achieved the synthesis of amino-substituted 2-pyridone using palladium catalyst under microwave irradiation .

Molecular Structure Analysis

The molecular formula of N-Boc-2-methyl-2,3-dihydro-4-pyridone is C9H15NO2. It has a bicyclic structure with a pyrrole ring and a Boc (tert-butoxycarbonyl) protecting group. The SMILES notation for this compound is CC©©OC(=O)N1CCC=C1 .

Scientific Research Applications

Versatile and Efficient Synthesis

A significant application of N-Boc-2-methyl-2,3-dihydro-4-pyridone is found in synthetic chemistry. Kumar, Haritha, and Rao (2003) developed a versatile and efficient method for its preparation from l-(−)-phenylalanine, utilizing the aromatic system as a masked β-keto aldehyde. The key step involves an intramolecular cyclisation to give 2,3-dihydropyridin-4-ones (Kumar, Haritha, & Rao, 2003).

Conjugate Addition Reactions

In the field of organic chemistry, N-Boc-2-methyl-2,3-dihydro-4-pyridone undergoes 1,4-addition reactions with Grignard reagents, as researched by Guo, Dhakal, and Dieter (2013). This process does not require copper catalysis and suggests a conjugate addition pathway (Guo, Dhakal, & Dieter, 2013).

Directed Lithiations

Directed lithiations are another area of application. Young and Comins (2005) achieved sequential tandem directed lithiations of N-Boc-4-methoxy-1,2-dihydropyridine, leading to disubstituted dihydropyridones upon acidic workup (Young & Comins, 2005).

Metabolite Studies

In biochemical studies, Shibata and Matsuo (1989) investigated the correlation between niacin equivalent intake and urinary excretion of its metabolites, including N-Boc-2-methyl-2,3-dihydro-4-pyridone related compounds (Shibata & Matsuo, 1989).

Photocycloaddition Reactions

Sieburth, Rucando, and Lin (1999) explored the synthetic transformations of tricyclic products derived from N-Boc-2-methyl-2,3-dihydro-4-pyridone, highlighting the potential of these compounds in generating cyclooctene with diverse functionalities (Sieburth, Rucando, & Lin, 1999).

properties

IUPAC Name

tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h5-6,8H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVRJHBRAWHZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-methyl-2,3-dihydro-4-pyridone

Synthesis routes and methods

Procedure details

A 3-L four neck round-bottom flask was purged and maintained with a nitrogen atmosphere and a solution of phenyl 4-methoxy-2-methylpyridine-1(2H)-carboxylate (454.1, 70.0 g, 285 mmol, 1.00 equiv) in tetrahydrofuran (1.2 L) was added. The solution was cooled to −78° C. then potassium tert-butoxide (128 g, 1.14 mol, 4.00 equiv) was added portion-wise. The resulting mixture was stirred at 10-15° C. for 20 h then concentrated in vacuo. The residue was dissolved in EtOAc (1.5 L), then carefully quenched with ice water (200 mL). The layers were separated and the aqueous was extracted with additional ethyl acetate (100 mL). The combined organics was washed with aqueous sodium hydroxide (1.5 M, 3×100 mL), aqueous hydrochloric acid (1 M, 2×100 mL), and brine (200 mL), dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/petroleum ether, 1:200-1:20) as the eluent to obtain the title compound as a light yellow oil (31.0 g, 51%).
Name
phenyl 4-methoxy-2-methylpyridine-1(2H)-carboxylate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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